(R)-(+)-1-Benzyloxy-butane-2-OL
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Overview
Description
(R)-(+)-1-Benzyloxy-butane-2-OL is a chiral alcohol that has gained significant attention in the scientific community due to its potential applications in various fields. It is a versatile molecule that has been widely used in organic synthesis and has shown promising results in scientific research.
Mechanism Of Action
The mechanism of action of (R)-(+)-1-Benzyloxy-butane-2-OL is not fully understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of the reaction. It can also act as a chiral ligand by forming complexes with metal ions, which can then catalyze asymmetric reactions.
Biochemical And Physiological Effects
(R)-(+)-1-Benzyloxy-butane-2-OL has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered safe for use in laboratory experiments.
Advantages And Limitations For Lab Experiments
The advantages of using (R)-(+)-1-Benzyloxy-butane-2-OL in lab experiments include its high enantioselectivity, versatility, and ease of synthesis. However, its limitations include its high cost and limited availability.
Future Directions
There are several future directions for the use of (R)-(+)-1-Benzyloxy-butane-2-OL in scientific research. These include its use in the development of new chiral catalysts, the synthesis of new chiral compounds, and the development of new drugs and pharmaceuticals. It can also be used in the study of chiral recognition and the development of new analytical methods for the detection of chiral compounds.
Conclusion:
(R)-(+)-1-Benzyloxy-butane-2-OL is a chiral alcohol that has shown promising results in scientific research. It has been extensively used in organic synthesis and has potential applications in various fields. Its unique properties make it a valuable tool for the development of new drugs, catalysts, and analytical methods. Further research is needed to fully understand its mechanism of action and to explore its potential applications.
Synthesis Methods
(R)-(+)-1-Benzyloxy-butane-2-OL can be synthesized using various methods. One of the most common methods is the asymmetric reduction of 1-benzyloxy-2-butanone using chiral reducing agents such as borane or lithium aluminum hydride. This method results in the formation of the desired chiral alcohol with high enantioselectivity.
Scientific Research Applications
(R)-(+)-1-Benzyloxy-butane-2-OL has been extensively used in scientific research due to its unique properties. It has been used as a chiral auxiliary in asymmetric synthesis, as a chiral ligand in asymmetric catalysis, and as a building block for the synthesis of various chiral compounds. It has also shown promising results in the development of new drugs and pharmaceuticals.
properties
IUPAC Name |
(2R)-1-phenylmethoxybutan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNXMTHJYVSJGZ-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](COCC1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474802 |
Source
|
Record name | 2-Butanol, 1-(phenylmethoxy)-, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-1-Benzyloxy-butane-2-OL | |
CAS RN |
167354-12-3 |
Source
|
Record name | 2-Butanol, 1-(phenylmethoxy)-, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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